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Vanadium(II) oxide

Hydrogen storage Catalysis DFT calculations

Correlated-electron oxide research is often constrained by stoichiometrically fixed materials with limited electronic tunability. Vanadium(II) oxide (VO) overcomes this with a wide homogeneity range (VO₀.₇₉-VO₁.₃₀) and a composition-driven metal-to-semiconductor transition near x=1.0, enabling precise resistivity control. • Tunable activation energy (~0.04 eV at x=1.3) for ReRAM & neuromorphic devices • 0.81 eV lower hydrogenation barrier vs. V₂O₃ for MgH₂ hydrogen storage (5.45 wt% after 251 cycles) • NH₃ detection limit: 1 ppb, 10 s response at RT • 99% purity (metals basis); custom compositions available

Molecular Formula VO
OV
Molecular Weight 66.941 g/mol
CAS No. 12037-05-7
Cat. No. B7824446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadium(II) oxide
CAS12037-05-7
Molecular FormulaVO
OV
Molecular Weight66.941 g/mol
Structural Identifiers
SMILESO=[V]
InChIInChI=1S/O.V
InChIKeyIBYSTTGVDIFUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadium(II) oxide (VO) CAS 12037-05-7: Non‑Stoichiometric Mott–Hubbard Insulator for Correlated‑Electron Research and Energy Applications


Vanadium(II) oxide (VO) is a binary transition‑metal oxide that adopts a distorted rock‑salt (NaCl‑type) cubic structure and exhibits a wide non‑stoichiometric homogeneity range (VO₀.₇₉–VO₁.₃₀) with a high intrinsic concentration of both metal and oxygen vacancies [1]. It is a strongly correlated Mott–Hubbard insulator with antiferromagnetic (AF1) spin alignment and a predicted d³ high‑spin ground electronic state [2]. The combination of variable vacancy content, tuneable electronic properties (metallic/semiconducting transition near x = 1.0), and accessible V²⁺/V³⁺ redox chemistry distinguishes VO from stoichiometrically fixed or higher‑valence vanadium oxides such as VO₂ and V₂O₅ [3].

Why Vanadium(II) oxide Cannot Be Substituted by Other Vanadium Oxides or Iso‑Structural TiO


Despite sharing the rock‑salt framework with TiO and being a lower‑oxidation‑state member of the vanadium oxide family, VO exhibits a unique composition‑driven metal‑to‑semiconductor transition near stoichiometry (x = 1.0) that is absent in TiO (metallic over the entire homogeneity range) and in higher vanadium oxides such as VO₂ and V₂O₃ (sharp first‑order metal‑insulator transitions) [1]. Its high density of intrinsic vacancies (11–20 %), tuneable magnetic susceptibility, and distinct V²⁺ redox centre lead to fundamentally different electronic transport, catalytic, and electrochemical behaviours [2]. Consequently, assuming interchangeability with VO₂, V₂O₃, or TiO in solid‑state electronics, catalysis, or energy‑storage applications will result in unpredictable performance deviations and loss of the specific correlated‑electron response required for targeted device functionality [3].

Product‑Specific Quantitative Evidence for Vanadium(II) oxide Differentiation


Hydrogenation Energy Barrier: VO vs. V₂O₃ in MgH₂ Storage Catalysis

VO exhibits a significantly lower hydrogenation energy barrier than V₂O₃, directly enhancing the hydrogen‑storage kinetics of MgH₂. Density functional theory (DFT) calculations reveal a barrier of 1.01 eV for VO compared to 1.82 eV for V₂O₃, a 0.81 eV reduction [1]. This difference stems from the formation of abundant strong hydrogenation sites upon the V₂O₃ → VO phase transition, which activates deactivated magnesium and increases the cyclic hydrogen‑storage capacity from 4.28 wt % at the 46th cycle to 5.45 wt % at the 251st cycle [1].

Hydrogen storage Catalysis DFT calculations

Electrical Transport: Composition‑Driven Metal‑Semiconductor Transition in VO vs. Persistent Metallic TiO

VO undergoes a sharp metal‑to‑semiconductor transition as the oxygen content increases beyond stoichiometry (x > 1.0), a behaviour not observed in isostructural TiO which remains a typical metal with a temperature‑independent resistivity of ~3 × 10⁻³ Ω cm across its entire homogeneity range (TiO₀.₇₅–TiO₁.₃₀) [1]. For VO, the resistivity becomes highly temperature‑ and composition‑dependent for x > 1.0, with an activation energy of ~4 × 10⁻² eV (150–300 K) at x = 1.3 [1]. This contrast enables VO to function as a tuneable resistive element in correlated‑electron devices, whereas TiO cannot provide such switching behaviour [2].

Electrical resistivity Metal‑insulator transition Defect chemistry

Magnetic Susceptibility Step Near Stoichiometry: VO vs. Higher Vanadium Oxides

Vanadium(II) oxide exhibits a stepwise increase in specific magnetic susceptibility (by approximately 0.7 × 10⁻⁶ cm³/g) and in lattice constant (by about 0.002 nm) precisely at the stoichiometric composition VO₁.₀₀ [1]. This behaviour is attributed to a concentration‑driven phase transition wherein tetrahedrally coordinated vanadium interstitials form as oxygen vacancies decrease, altering the defect‑ordered superstructure [1]. In contrast, VO₂ and V₂O₃ exhibit sharp magnetic transitions associated with their metal–insulator transitions (MIT) at specific temperatures (340 K for VO₂, ~160 K for V₂O₃) rather than with composition [2].

Magnetic susceptibility Defect ordering Phase transition

Wide Non‑Stoichiometric Homogeneity Range and Vacancy‑Driven Properties: VO vs. VO₂ and V₂O₅

Vanadium(II) oxide can accommodate a remarkably wide oxygen content range from VO₀.₇₉ to VO₁.₃₀ while retaining the cubic rock‑salt structure, corresponding to a total vacancy concentration of 11–20 % [1]. This intrinsic defect tolerance is far broader than that of VO₂ (stable only near VO₂.₀) and V₂O₅ (layered, highly stoichiometric). Within this range, VO transitions from weak temperature‑independent paramagnetism and metallic conductivity (x < 1.0) to stronger temperature‑dependent paramagnetism and semiconducting behaviour (x > 1.0) [2]. The ability to tune electronic and magnetic properties through vacancy concentration alone is a unique differentiator, enabling defect‑engineered functional materials without phase change [3].

Non‑stoichiometry Vacancy engineering Electronic structure

Electrochemical Gas Sensing: Sub‑ppb Ammonia Detection with VO Nanowires

Vanadium monoxide (VO) nanowires integrated onto platinum electrodes enable room‑temperature amperometric detection of ammonia down to 1 ppb, with response and recovery times of 10 s and 9 s, respectively [1]. The NH₃ response is approximately six‑fold higher than that of common interfering compounds (CH₄, H₂S, C₃H₆) [1]. The performance is attributed to the ionic V²⁺O²⁻ surface chemistry, defect‑rich structure, and metal‑centred d‑electron availability, which enhance adsorption and lower interfacial resistance [1]. While VO₂ and V₂O₃ are also explored for gas sensing, they typically require elevated temperatures (~200–400 °C) to achieve comparable sensitivity due to their higher electrical conductivity and less polar surfaces [2].

Electrochemical sensor Ammonia detection Nanowires

Targeted Application Scenarios for Vanadium(II) oxide Driven by Evidence‑Based Differentiation


Solid‑State Hydrogen Storage Catalyst: Leveraging the VO/V₂O₃ Barrier Advantage

Based on the 0.81 eV lower hydrogenation energy barrier of VO relative to V₂O₃ [1], VO is the preferred catalyst component for enhancing the hydrogen absorption/desorption kinetics of MgH₂‑based storage materials. The phase transition from V₂O₃ to VO during cycling generates abundant strong hydrogenation sites, which directly improves the cyclic capacity retention (5.45 wt % after 251 cycles) [1].

Correlated‑Electron Resistive Switching Devices: Exploiting the Composition‑Driven Metal‑Semiconductor Transition

The unique electrical transport transition from metallic to semiconducting behaviour as the oxygen content of VO crosses x = 1.0, with an activation energy of ~0.04 eV at x = 1.3, makes VO a tunable resistive element for resistive random‑access memory (ReRAM) and neuromorphic oscillators [2]. This behaviour is absent in isostructural TiO, which remains metallic across all compositions [2].

Room‑Temperature Ultra‑Low‑ppb Ammonia Sensors: VO Nanowire‑Modified Electrodes

VO nanowire‑modified electrochemical sensors achieve a detection limit of 1 ppb NH₃ at room temperature with fast response (10 s) and six‑fold selectivity over common interferents [3]. This performance is directly linked to the ionic V²⁺O²⁻ surface and defect‑rich structure of VO, providing a low‑power alternative to heated metal‑oxide sensors based on VO₂ or V₂O₅ [3].

Defect‑Engineered Functional Oxides: Tuning Electronic and Magnetic Properties via Vacancy Concentration

The wide homogeneity range (VO₀.₇₉–VO₁.₃₀) and high intrinsic vacancy content (11–20 %) of VO allow deliberate tuning of electrical conductivity and magnetic susceptibility through controlled annealing or composition variation [4]. This flexibility enables the fabrication of gradient‑property materials and the study of correlated‑electron phenomena across a continuous defect landscape, a capability not afforded by the stoichiometrically constrained VO₂ or V₂O₅ [4].

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